N-(butan-2-yl)-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
説明
N-(butan-2-yl)-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazoline) with a 1,5-dioxo moiety. The structure includes a propanamide side chain substituted at position 3 of the quinazoline ring and a carbamoylmethyl group at position 2 of the triazole ring. While direct spectral or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., triazoloquinazolines with thioacetamido or propanamido substituents) have been synthesized and studied for diverse biological activities, including antimicrobial and enzyme inhibition .
特性
IUPAC Name |
N-butan-2-yl-3-[1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-5-14(4)23-17(28)10-11-25-19(30)15-8-6-7-9-16(15)27-20(25)24-26(21(27)31)12-18(29)22-13(2)3/h6-9,13-14H,5,10-12H2,1-4H3,(H,22,29)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLCSEHAGLUUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 1-benzyl-3-oxo-piperidine-4-carboxylate and urea.
Substitution Reactions: Introduction of the benzyl, methyl, and oxo groups can be carried out through various substitution reactions under controlled conditions.
Acylation: The final step involves the acylation of the pyrido[3,4-d]pyrimidine core with 4-bromophenyl acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxyl derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxyl derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Can be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzyl, methyl, oxo, and bromophenyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Key Differences :
- The target compound features a carbamoylmethyl group at position 2, whereas Fathal’s derivatives have thioether-linked acetamido/propanamido groups.
- The presence of a 1,5-dioxo moiety in the target compound contrasts with the 4-methyl-5-oxo substitution in Fathal’s analogs, which may alter electronic properties and hydrogen-bonding capacity .
Substituent Effects on Bioactivity
- Nitro vs. The carbamoyl group in the target compound may instead improve solubility or target binding via hydrogen bonding .
- Phenylpropanoid Moieties: Compounds with phenylpropanoid substituents (e.g., veronicoside, verminoside in ) exhibit antioxidant activity. The propanamide side chain in the target compound could mimic these effects but with distinct steric and electronic profiles .
Physicochemical and Spectral Properties
| Property | Target Compound | Fathal’s Compound 8 | Fathal’s Compound 9c |
|---|---|---|---|
| Core Structure | [1,2,4]triazolo[4,3-a]quinazoline | [1,2,4]triazolo[4,3-a]quinazoline | [1,2,4]triazolo[4,3-a]quinazoline |
| Substituents | Carbamoylmethyl, propanamide | Thioacetamido, methyl ester | Thiopropanamido, hydroxy ester |
| Melting Point | Not reported | 94–95°C | 129–130°C |
| Key NMR Signals | Not reported | δ 1.2–1.4 (methyl groups) | δ 3.9–4.1 (hydroxy proton) |
The absence of a thioether linkage in the target compound likely reduces susceptibility to oxidative degradation compared to Fathal’s derivatives .
Methodological Approaches for Similarity Assessment
Computational Similarity Metrics
- Tanimoto and Dice Coefficients : These metrics, applied to molecular fingerprints (e.g., MACCS, Morgan), quantify structural similarity. The target compound’s carbamoyl and propanamide groups may yield lower similarity scores compared to thioether-containing analogs, despite shared core frameworks .
- For example, minor substituent changes (e.g., nitro to carbamoyl) can drastically alter target binding, as seen in antimycobacterial studies () .
Spectroscopic Comparisons
- 13C-NMR and 1H-NMR: In and , phenylpropanoid and triazole protons/residues are identified via δ 7.3–7.8 (aromatic protons) and δ 3.5–4.5 (ether/protonated carbons). The target compound’s carbamoyl methyl group would likely produce distinct δ 2.8–3.2 signals for CH2 and NH protons .
Research Implications and Gaps
- Synthetic Challenges : The carbamoylmethyl group in the target compound may require specialized coupling reagents (e.g., EDC/HOBt) for amide bond formation, contrasting with copper-catalyzed azide-alkyne cyclization used in triazole synthesis () .
- Bioactivity Predictions : Ligand-based virtual screening () could prioritize analogs with similar hydrogen-bonding capacity, though experimental validation is essential to address activity cliff risks .
Q & A
Basic Research Questions
Q. How can synthesis of this compound be optimized to achieve high purity and yield?
- Methodology : Multi-step synthesis requires precise control of reaction conditions. Key steps include:
- Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis .
- Temperature optimization (e.g., 60–80°C for cyclization steps) to enhance reaction efficiency .
- Catalysts like K₂CO₃ for thioether formation, as seen in analogous triazoloquinazoline syntheses .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., triazoloquinazoline core and propanamide side chain) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for amide and triazoloquinazoline rings) .
Q. What initial biological screening strategies are recommended for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases linked to triazoloquinazoline activity .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?
- Approach :
- Iterative Synthesis : Systematically vary substituents (e.g., alkyl chains, aryl groups) and test bioactivity .
- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like GABA receptors .
- Data Reconciliation : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
Q. What reaction mechanisms govern the oxidation and reduction pathways of the triazoloquinazoline core?
- Oxidation : Hydrogen peroxide (H₂O₂) in acidic conditions oxidizes sulfur moieties to sulfones, critical for modulating electronic properties .
- Reduction : LiAlH₄ selectively reduces amide groups to amines while preserving the heterocyclic core .
- Monitoring : Track intermediates via LC-MS and isolate products using flash chromatography .
Q. How can computational modeling be integrated to predict pharmacokinetic properties?
- Tools :
- ADMET Prediction : SwissADME for bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with quinazoline-binding enzymes) to refine docking hypotheses .
Q. What forced degradation studies are essential to evaluate stability under stress conditions?
- Protocols :
- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h; analyze via HPLC for degradation products .
- Photodegradation : UV light (254 nm) exposure for 48h to assess photosensitivity .
- Thermal Stress : Incubate at 80°C for 1 week to identify thermal decomposition pathways .
Q. How can stereochemical purity be ensured in derivatives with chiral centers?
- Chiral Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
